

Morpholino Delivery in Cell Culture: Application Notes and Protocols

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Compound of Interest

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Introduction

Morpholino oligos are synthetic molecules used to modify gene expression, primarily by blocking translation or altering pre-mRNA splicing.[1][2][3] Their uncharged backbone distinguishes them from traditional antisense oligonucleotides, rendering them resistant to nuclease degradation but also preventing efficient cellular uptake without a delivery vehicle.[1][4] This document provides detailed application notes and protocols for several common and effective methods for delivering Morpholino oligos into cultured cells.

Delivery Methods Overview

Several techniques have been developed to facilitate the entry of Morpholino oligos into the cytosol and nucleus of cultured cells. The choice of method depends on factors such as cell type, experimental goals, and the potential for cytotoxicity. This guide details the following widely-used delivery methods:

- **Scrape Loading:** A simple mechanical method for adherent cells.
- **Endo-Porter:** A peptide-based reagent that facilitates endocytosis.
- **Electroporation:** The use of an electrical field to create transient pores in the cell membrane.

- Ethoxylated Polyethylenimine (EPEI): A cationic polymer that complexes with a DNA carrier to deliver Morpholinos.
- Dendrimer-Based (Vivo-Morpholinos): Morpholinos conjugated to a cell-penetrating dendrimer.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the different Morpholino delivery methods to aid in selecting the most appropriate technique for your experimental needs.

Delivery Method	Typical Morpholino Concentration	Delivery Efficiency	Cell Viability	Suitable Cell Types
Scrape Loading	1-10 μ M[5][6]	~85% (single scrape), ~95% (double scrape) [6][7]	Moderate to high; cell-dependent	Adherent cells[6][7]
Endo-Porter	1-10 μ M[8][9]	50-80% knockdown reported[10]	High, minimal toxicity at recommended concentrations[8]	Adherent and suspension cells[8][11]
Electroporation	0.4 mM (in embryos)[12]; Varies for cell lines	High, but cell type dependent	Low to moderate; can cause high cell mortality[13]	Wide range of cells, including those difficult to transfect[1][13]
EPEI	1 μ M[14]	Highly efficient in endocytic cells[14]	Low toxicity when optimized[14]	Endocytic adherent and non-adherent cells[4][14]
Vivo-Morpholinos	2-10 μ M[13]	High, works with most cell types tested[13]	Generally high, but some cell types are sensitive[13][15]	Most cell types[13]

Experimental Protocols and Workflows

This section provides detailed, step-by-step protocols for each delivery method, accompanied by workflow diagrams generated using Graphviz.

Scrape Loading

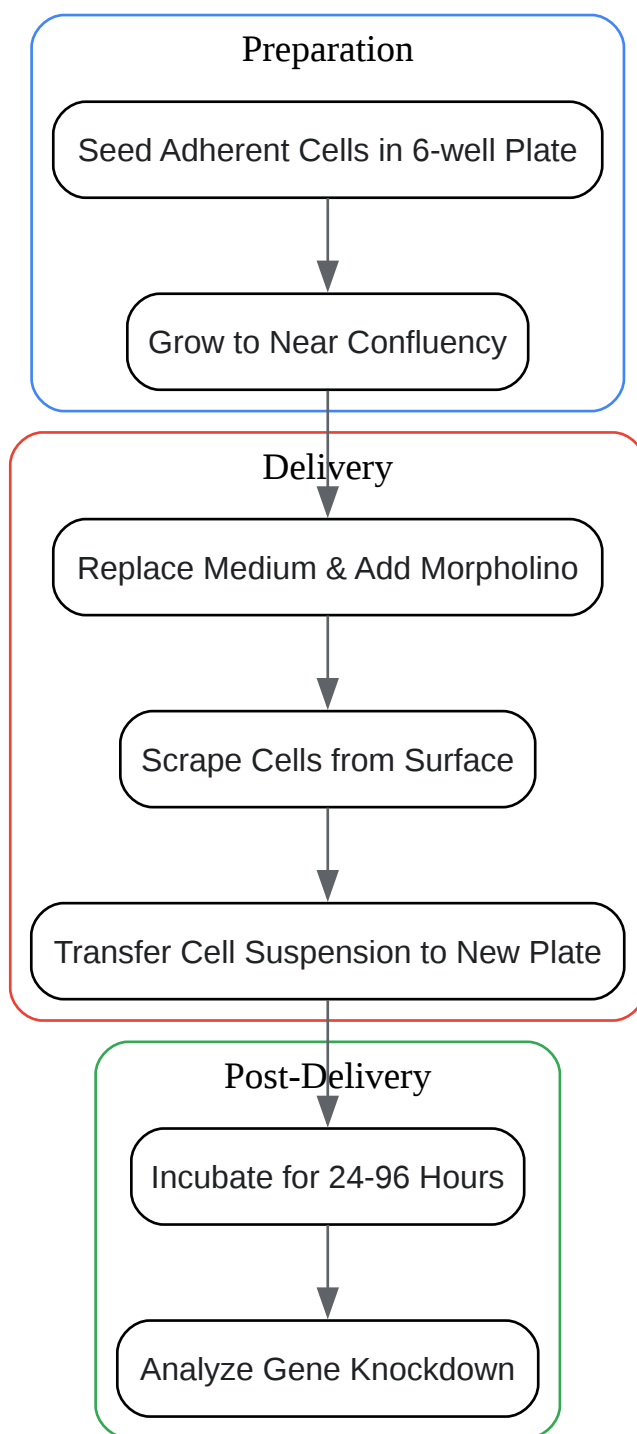
Application Note: Scrape loading is a straightforward and cost-effective method for delivering Morpholinos into adherent cells. The technique involves mechanically scraping cells from the culture surface in the presence of the Morpholino oligo. This process creates transient pores in

the cell membrane, allowing the oligo to enter the cytoplasm.[6] While effective, it is not suitable for cells grown in small wells (e.g., 96-well plates) and is limited to cell types that adhere strongly to the substrate.[6][7]

Experimental Protocol:

- **Cell Preparation:** Seed adherent cells in a 6-well plate and grow to near confluency (80-100%).[6]
- **Prepare Morpholino Solution:** On the day of the experiment, replace the spent culture medium with 1 mL of fresh, pre-warmed complete medium. Add the Morpholino stock solution to the desired final concentration (e.g., 10 μ M) and swirl the plate to mix thoroughly. [6]
- **Scraping:** Place the culture plate on a flat surface. Use a sterile cell scraper to gently but firmly scrape the cells from the surface of the well.[6]
- **Cell Transfer:** Gently pipette the cell suspension up and down twice to break up cell sheets. Transfer the entire cell suspension to a new culture plate or flask. This ensures that only the scraped (and thus loaded) cells are propagated.[7]
- **Incubation:** Incubate the cells under their normal growth conditions for 24 to 96 hours before analysis.[14]
- **(Optional) Double Scrape:** To increase delivery efficiency, allow the cells to re-adhere for approximately 4 hours after the initial scrape, and then repeat the scraping process.[6][7]

Workflow Diagram:



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Scrape Loading Experimental Workflow

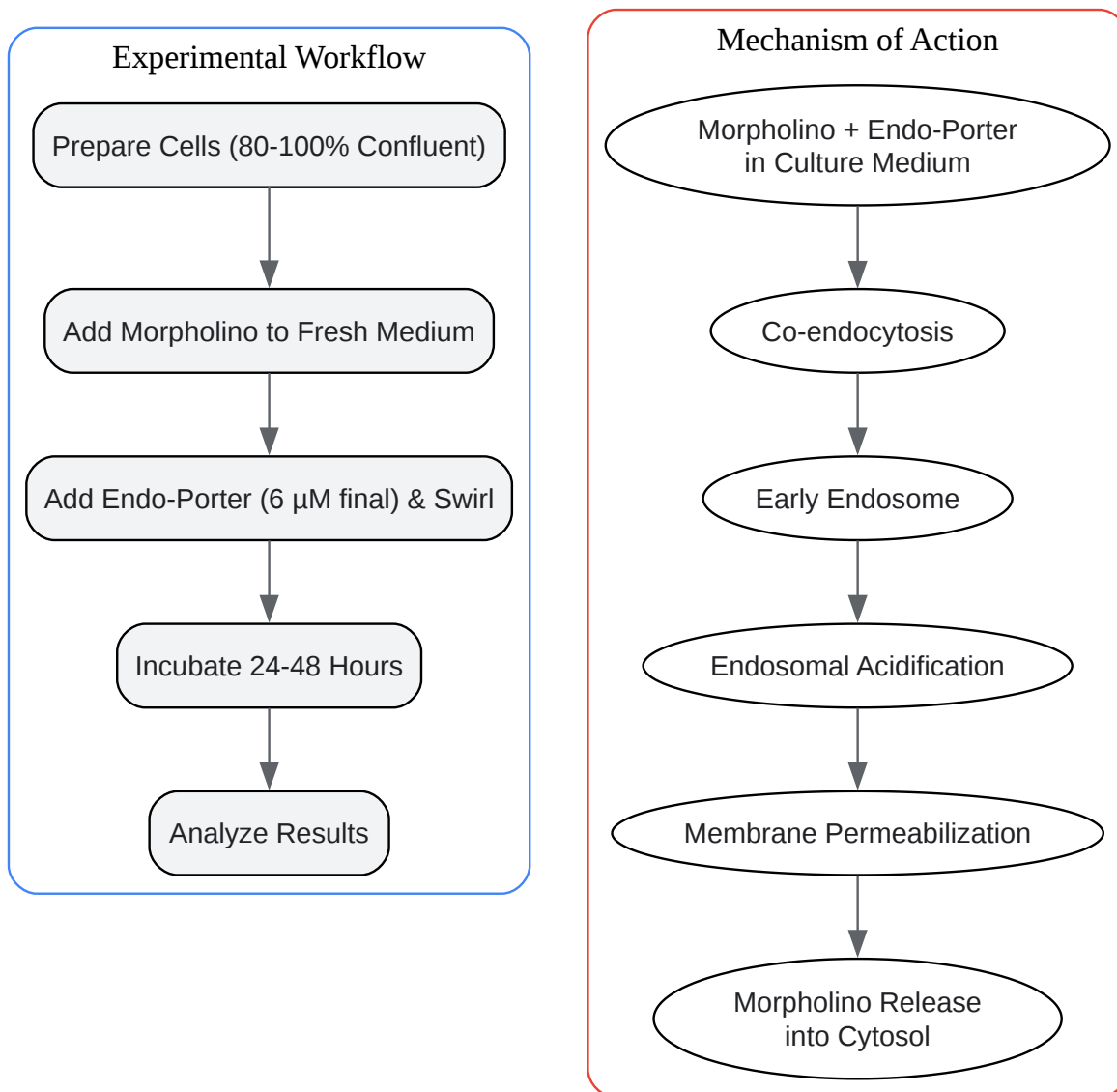
Endo-Porter Delivery

Application Note: Endo-Porter is a peptide-based reagent that facilitates the delivery of Morpholino oligos into the cytoplasm of cultured cells via endocytosis.[8][9] This method is advantageous as it is minimally toxic, effective in the presence of serum, and suitable for both adherent and suspension cell cultures.[8] The Endo-Porter peptide and Morpholino oligo are co-endocytosed. As the endosome acidifies, the peptide is thought to permeabilize the endosomal membrane, releasing the Morpholino into the cytosol.[9]

Experimental Protocol:

- Cell Preparation: Culture cells in plates or flasks until they reach 80-100% confluency.[8]
- Medium Exchange: Replace the spent culture medium with fresh, pre-warmed complete medium (can contain up to 10% serum).[8]
- Add Morpholino: Add the Morpholino stock solution to the culture medium to achieve the desired final concentration (typically 1-10 μM). Swirl the plate or flask well to ensure thorough mixing.[8] For initial experiments, a concentration of 10 μM is recommended.[8][9]
- Add Endo-Porter: Add 6 μl of Endo-Porter reagent for every 1 ml of culture medium (final concentration of 6 μM). Immediately and gently swirl the plate to disperse the reagent.[8]
- Incubation: Return the cells to the incubator and culture for 24 to 48 hours before assaying for antisense activity.[8]
- Analysis: Analyze the cells for the desired effect (e.g., protein knockdown by Western blot or splicing modification by RT-PCR). For visualization of delivery, a fluorescently-labeled Morpholino can be used and observed in live cells.[8][9]

Signaling Pathway and Workflow Diagram:



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Endo-Porter Delivery Workflow and Mechanism

Electroporation

Application Note: Electroporation utilizes an electrical pulse to create temporary pores in the cell membrane, allowing the entry of molecules like Morpholinos.[16] This method is effective for a wide variety of cell types, including those that are traditionally difficult to transfect.[1][13]

However, a significant drawback is the potential for high cell mortality, which requires careful optimization of electroporation parameters for each cell line.[\[13\]](#)

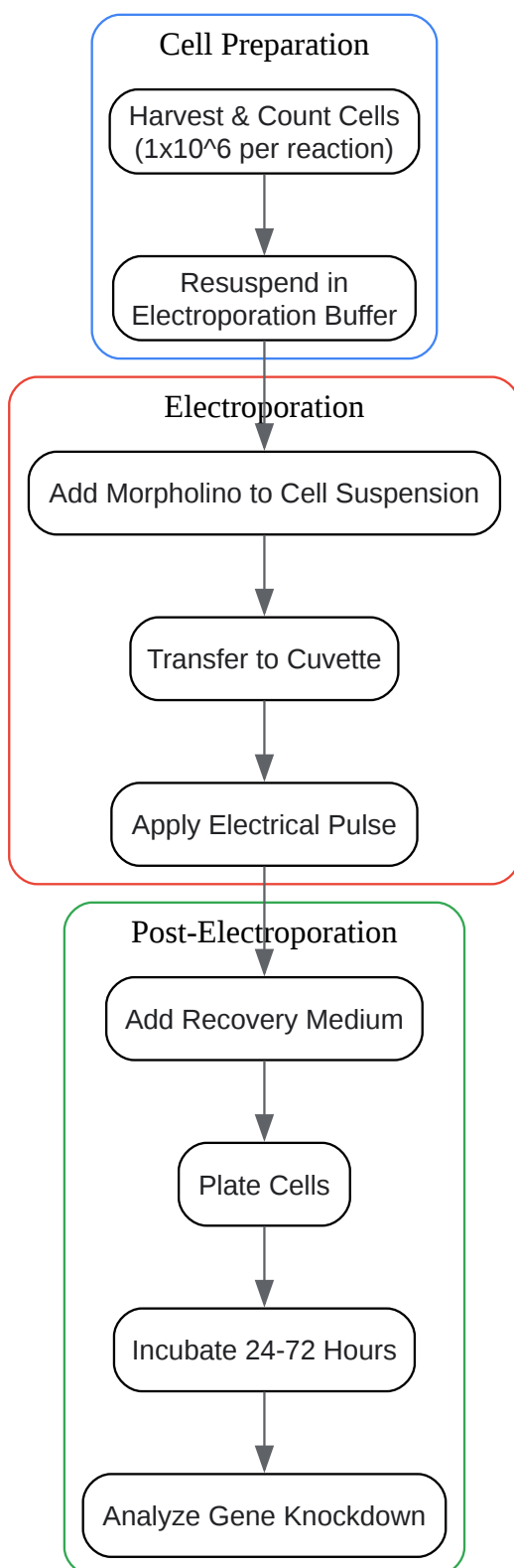
Experimental Protocol (for Myoblasts):

This protocol is adapted for the Amaxa 4D X unit nucleofector system.[\[16\]](#)

- Cell Preparation: Culture myoblasts to 80-90% confluency. Trypsinize and count the cells. You will need 1×10^6 cells per reaction.[\[11\]](#)
- Prepare Electroporation Samples:
 - Pre-warm proliferation medium in 6-well plates (3 mL per well).
 - Centrifuge the required number of cells at $200 \times g$ for 5 minutes.
 - Aspirate the supernatant and resuspend the cell pellet in 20 μ L of P3 Primary Cell Solution per 1×10^6 cells.
 - Add 2 μ L of 1 mM Morpholino to the 20 μ L cell suspension and mix gently.[\[11\]](#)
- Electroporation:
 - Transfer the 22 μ L cell/Morpholino suspension to a well of a nucleocuvette strip.
 - Place the strip in the Amaxa 4D X unit and apply the appropriate electrical pulse program.[\[16\]](#)
- Cell Recovery and Plating:
 - Immediately after electroporation, add 180 μ L of pre-warmed medium to each well of the cuvette strip.
 - Gently resuspend the cells and transfer the entire volume to the prepared 6-well plate.[\[16\]](#)
- Incubation and Analysis:
 - Incubate the cells for 24-72 hours, monitoring for viability.

- Once cells reach 100% confluency, you can proceed with further experimental steps like differentiation.
- Harvest cells for analysis of Morpholino activity.[\[16\]](#)

Workflow Diagram:



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Electroporation Experimental Workflow

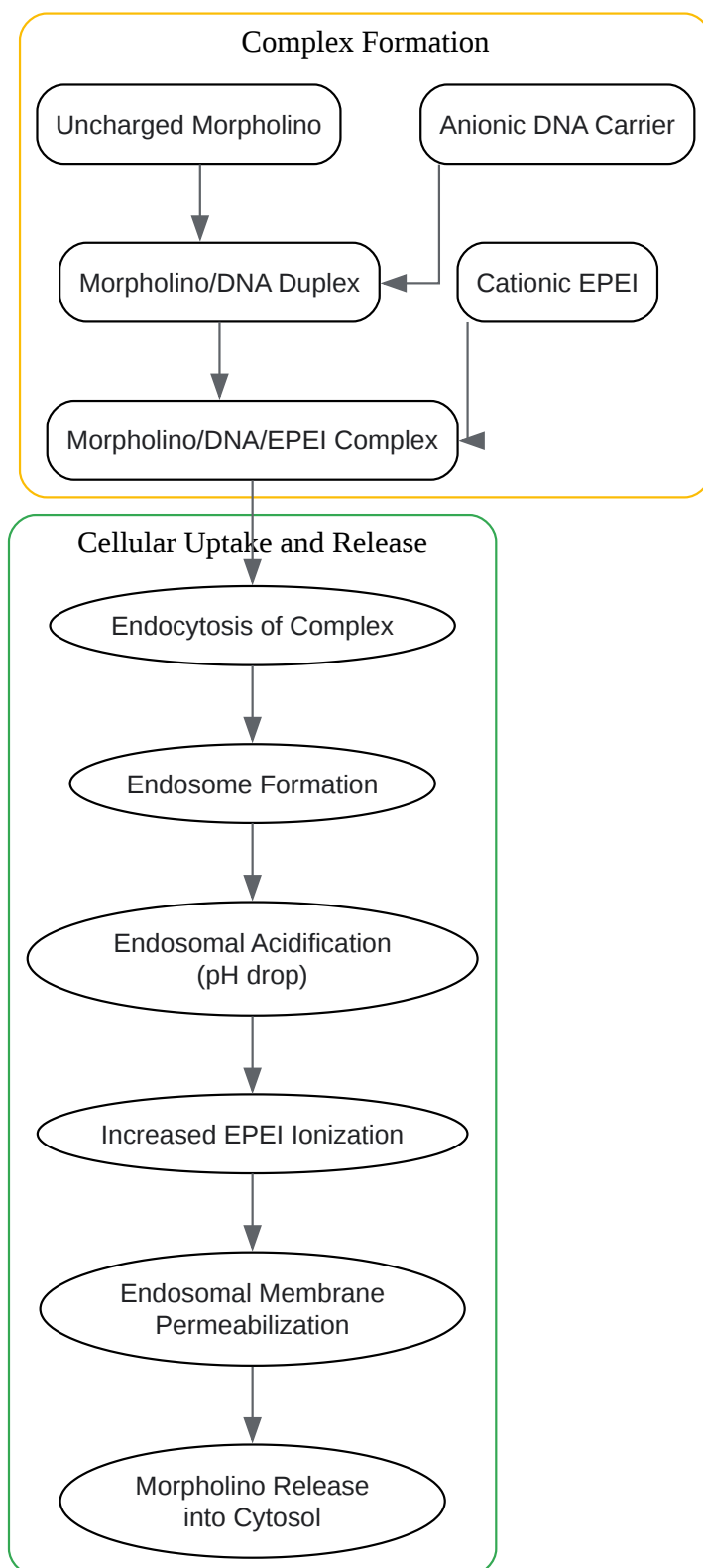
Ethoxylated Polyethylenimine (EPEI) Delivery

Application Note: This method utilizes a weakly-basic cationic polymer, ethoxylated polyethylenimine (EPEI), to deliver Morpholinos into endocytic cells.^{[4][14]} The uncharged Morpholino is first paired with a complementary DNA "carrier" oligo. This anionic duplex then electrostatically binds to the partially ionized EPEI.^[14] The resulting complex is taken up by endocytosis. The acidic environment of the endosome causes the EPEI to become more fully ionized, leading to the permeabilization of the endosomal membrane and release of the Morpholino into the cytosol.^{[4][14]} This method is highly efficient but requires optimization for different cell types to minimize potential toxicity.^[14]

Experimental Protocol (Standard):

- Prepare Morpholino:DNA Duplex: From a stock mixture of Morpholino (500 μ M) and DNA carrier (357 μ M), take 5.6 μ l and add it to 188.8 μ l of sterile water. Vortex to mix.^[14]
- Form the Complex: Add 5.6 μ l of 200 μ mol/L EPEI reagent to the Morpholino:DNA duplex solution. Vortex and let the complex form for 20 minutes at room temperature.^[14]
- Prepare Delivery Mixture: Add 1.8 μ l of serum-free medium to the complex and vortex briefly.^[14]
- Cell Treatment: Remove the existing medium from nearly confluent cells. Add a sufficient volume of the delivery mixture to cover the cells (e.g., 500 μ l for a 24-well plate) and swirl briefly.^[14]
- Incubation: Incubate the cells with the delivery mixture for 3 hours.^[14]
- Medium Change and Analysis: After 3 hours, remove the delivery mixture and replace it with serum-containing medium. The results can be assayed 24 to 96 hours later.^[14]

Logical Relationship Diagram:



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EPEI Delivery Mechanism and Complex Formation

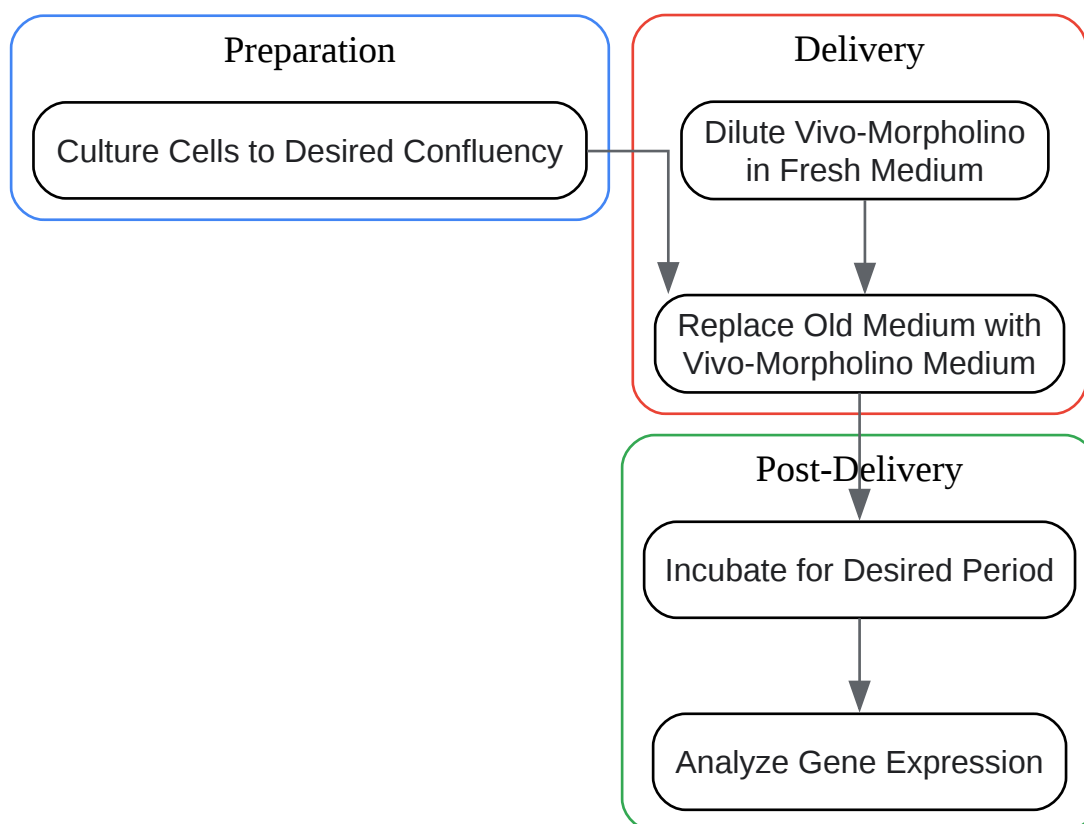
Dendrimer-Based Delivery (Vivo-Morpholinos)

Application Note: Vivo-Morpholinos are standard Morpholino oligos conjugated to an octaguanidinium dendrimer, which acts as a cell-penetrating moiety.^{[13][17]} This modification allows the Morpholino to be delivered to a wide range of cultured cells simply by adding it to the culture medium, eliminating the need for additional delivery reagents.^[13] While convenient and effective for most cell types, some cells may exhibit sensitivity to the dendrimer.^{[13][15]}

Experimental Protocol:

- Cell Preparation: Culture cells to the desired confluency in their appropriate culture vessel.
- Prepare Vivo-Morpholino Solution: Dilute the Vivo-Morpholino stock solution (typically 0.5 mM in phosphate-buffered saline) directly into the fresh culture medium to the desired final concentration (usually between 2 and 10 μ M).^[1] For example, to achieve a 10 μ M final concentration, add 20 μ l of 0.5 mM Vivo-Morpholino stock to 980 μ l of culture medium.^[1]
- Treatment: Replace the old medium with the Vivo-Morpholino-containing medium.
- Incubation and Analysis: Incubate the cells for the desired period (e.g., 24-72 hours) before harvesting and analyzing for gene knockdown or splice modification.

Workflow Diagram:



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Vivo-Morpholino Experimental Workflow

Potential Off-Target Effects and Controls

It is important to note that Morpholino oligos can sometimes induce off-target effects, such as triggering an innate immune response or causing unintended splicing defects.[18] Therefore, rigorous controls are essential for validating experimental results. Recommended controls include:

- Non-overlapping Oligo Control: Using two different Morpholinos targeting the same RNA to see if they produce the same phenotype.[1][19]
- Mismatch Control: A Morpholino with several base mismatches compared to the target sequence.[19]
- Standard Control Oligo: A sequence with no known target in the experimental system.[10]

By carefully selecting the delivery method and incorporating appropriate controls, researchers can effectively utilize Morpholino oligos for gene function studies in cell culture.

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